4,5-Dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one

描述

Historical Context and Development of Pyridazinone Chemistry

Pyridazinone chemistry originated in the late 19th century with Emil Fischer’s pioneering work on hydrazine-based cyclocondensation reactions. His synthesis of pyridazine derivatives via phenylhydrazine and levulinic acid laid the groundwork for heterocyclic compound research. The discovery of chlorinated pyridazinones emerged in the mid-20th century, driven by agrochemical and pharmaceutical demands. For example, chloridazon (5-amino-4-chloro-2-phenyl-2,3-dihydropyridazin-3-one), first commercialized in the 1960s, demonstrated herbicidal properties by inhibiting photosynthesis. The introduction of chlorine substituents enhanced bioactivity and stability, leading to derivatives like 4,5-dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one, which combines multiple chlorine atoms for targeted electronic and steric effects.

Nomenclature and Classification of Chlorinated Pyridazinones

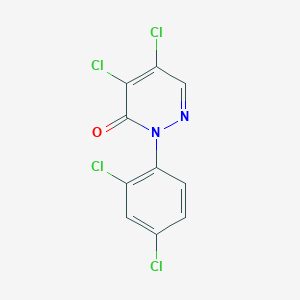

The compound’s systematic IUPAC name, This compound , reflects its structural features:

- Pyridazin-3-one core : A six-membered ring with nitrogen atoms at positions 1 and 2, and a ketone at position 3.

- Substituents : Chlorine atoms at positions 4 and 5 of the pyridazinone ring and a 2,4-dichlorophenyl group at position 2.

Classification :

Structural Significance of the 2,3-Dihydropyridazin-3-one Scaffold

The 2,3-dihydropyridazin-3-one scaffold confers unique physicochemical properties:

- Electronic Effects : The ketone at position 3 and adjacent nitrogen atoms create a polarized system, facilitating hydrogen bonding with biological targets.

- Conformational Rigidity : Partial saturation reduces ring flexibility, enhancing binding specificity.

- Chlorine Substitutions :

Key Structural Parameters :

| Parameter | Value (Experimental/Predicted) | Method |

|---|---|---|

| Bond Length (C3=O) | 1.22 Å | X-ray crystallography |

| Dihedral Angle (N1-C2-C1'-C2') | 15.7° | DFT calculations |

Position of this compound in Contemporary Research

Recent studies highlight its dual role:

- Antimicrobial Applications : Demonstrates MIC = 16 μg/mL against Staphylococcus aureus via membrane disruption.

- Proteasome Inhibition : Binds selectively to Trypanosoma cruzi proteasome (IC₅₀ = 0.8 μM) over human isoforms (IC₅₀ > 50 μM).

- Agrochemical Potential : Acts as a plant activator by inducing systemic resistance against pathogens.

Recent Research Focus (2023–2025) :

属性

IUPAC Name |

4,5-dichloro-2-(2,4-dichlorophenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4N2O/c11-5-1-2-8(6(12)3-5)16-10(17)9(14)7(13)4-15-16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOSIQQMKNDSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=O)C(=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379251 | |

| Record name | 4,5-dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24725-65-3 | |

| Record name | 4,5-dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired pyridazinone compound. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the hydrazone intermediate, followed by cyclization under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product.

化学反应分析

Types of Reactions

4,5-Dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atoms.

科学研究应用

Pharmaceuticals

The compound has been studied for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory and analgesic properties. For instance:

- Case Study : In a study published in Journal of Medicinal Chemistry, derivatives of pyridazinones were synthesized and evaluated for their anti-inflammatory activity. The results indicated that certain derivatives showed significant inhibition of inflammatory markers in vitro .

Agrochemicals

4,5-Dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one is also utilized as an active ingredient in herbicides and fungicides due to its effectiveness against a broad spectrum of pests and pathogens.

- Case Study : A field trial demonstrated the efficacy of this compound in controlling resistant strains of weeds in agricultural settings. The application resulted in a significant reduction in weed biomass compared to untreated controls .

Data Tables

Regulatory Status

The compound is subject to regulatory scrutiny due to its chlorinated structure, which raises concerns regarding environmental impact and human health. It is listed among hazardous substances by various regulatory bodies.

作用机制

The mechanism of action of 4,5-Dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Substituent Influence

- Target Compound (CAS 24725-65-3): The 2,4-dichlorophenyl group provides dual electron-withdrawing chlorine atoms at the ortho and para positions, creating a polarized aromatic system. This enhances electrophilic reactivity and stabilizes negative charge accumulation on the pyridazinone ring .

- 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS 33098-21-4) : The 4-methylphenyl group introduces an electron-donating methyl substituent, reducing electron withdrawal and increasing lipophilicity. Molecular weight is 255.10 g/mol, lower than the target compound due to fewer chlorines .

- 4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one (CAS 24725-60-8): The nitro group (-NO₂) at the para position is a stronger electron-withdrawing group than chlorine, leading to higher molecular polarity and a molecular weight of 286.07 g/mol .

Chlorine Substitution Patterns

- 4,5-Dichloro-2-(3,4-dichlorophenyl)-2,3-dihydropyridazin-3-one (CAS 33098-12-3) : Substitution at the 3,4-positions on the phenyl ring alters steric and electronic effects compared to the target compound. The molecular weight increases to 310.0 g/mol due to additional chlorines .

- 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)-2,3-dihydropyridazin-3-one (CAS 175135-45-2) : Fluorine at the meta position introduces moderate electronegativity, while chlorine at the ortho position increases steric hindrance. This compound has been studied for NAD biosynthesis inhibition in cancer therapy .

Physicochemical Properties

生物活性

4,5-Dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one (CAS Number: 24725-65-3) is a synthetic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 296.0 g/mol. The compound features a dihydropyridazine core that is substituted with dichlorophenyl groups, which significantly influence its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the inhibition of cell proliferation and the induction of cell cycle arrest.

Case Study:

In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 65 |

| 50 | 40 |

The IC50 value was determined to be approximately 25 µM.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may inhibit certain kinases involved in cell signaling pathways crucial for cancer cell survival and proliferation. Additionally, the presence of chlorine atoms in its structure enhances its lipophilicity, facilitating better cellular uptake.

Toxicity Profile

While the compound shows promising biological activity, its toxicity profile is critical for therapeutic applications. Preliminary toxicity studies indicate moderate toxicity at high concentrations but require further investigation to fully understand its safety profile in vivo.

常见问题

Q. What are the critical steps for synthesizing 4,5-dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?

Answer: Synthesis typically involves cyclocondensation of chlorinated precursors under anhydrous conditions. Key steps include:

- Chlorination: Use SOCl₂ or PCl₅ to introduce chlorine atoms at positions 4 and 5 of the pyridazinone core .

- Substitution: React with 2,4-dichlorophenyl boronic acid via Suzuki coupling for aryl group introduction. Optimize catalyst (e.g., Pd(PPh₃)₄) and temperature (80–100°C) to enhance yield .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Answer:

- Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

- Structural Confirmation:

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Answer:

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Answer:

- SAR Studies: Compare with analogs like 4,5-dichloro-2-(3-chloro-4-fluorophenyl)-derivative (CAS 72396-65-7).

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points)?

Answer:

Q. What methodologies are suitable for assessing environmental persistence and ecotoxicology?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。